molecular formula C26H24O3 B14245625 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene CAS No. 349533-09-1

2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene

Cat. No.: B14245625
CAS No.: 349533-09-1
M. Wt: 384.5 g/mol
InChI Key: KRROYQOOGFAASX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy and ethoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene typically involves the reaction of naphthalene derivatives with benzyl alcohol and ethylene oxide under specific conditions. The process may include steps such as:

    Naphthalene Derivative Preparation: Starting with a naphthalene derivative, the compound is subjected to a reaction with benzyl alcohol in the presence of a catalyst, such as a strong acid or base, to form the benzyloxy group.

    Ethoxylation: The intermediate product is then reacted with ethylene oxide under controlled temperature and pressure to introduce the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-ethoxybenzene
  • 2-(Benzyloxy)-4-ethoxybenzene
  • 2-(Benzyloxy)-1-methoxybenzene

Uniqueness

2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

349533-09-1

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-phenylmethoxy-6-(2-phenylmethoxyethoxy)naphthalene

InChI

InChI=1S/C26H24O3/c1-3-7-21(8-4-1)19-27-15-16-28-25-13-11-24-18-26(14-12-23(24)17-25)29-20-22-9-5-2-6-10-22/h1-14,17-18H,15-16,19-20H2

InChI Key

KRROYQOOGFAASX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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